
Topotecan-d6
Vue d'ensemble
Description
Topotecan-d6 is intended for use as an internal standard for the quantification of topotecan by GC- or LC-MS. Topotecan is an inhibitor of DNA topoisomerase I and a derivative of the DNA topoisomerase I inhibitor camptothecin. Topotecan inhibits DNA topoisomerase I in human MCF-7 breast and DU145 prostate cancer cells with IC50 values of 13 and 2 nM, respectively, in a cell-based luciferase reporter assay. Topotecan induces cytotoxicity and DNA damage in HT-29 human colon adenocarcinoma cells (IC50s = 33 and 280 nM, respectively). Formulations containing topotecan have been used in the treatment of small-cell lung cancer.
Labelled Topotecan, a DNA topoisomerase inhibitor.
Applications De Recherche Scientifique
Activité Antitumorale dans le Cancer du Sein
Topotecan-d6 a démontré une activité antitumorale élevée dans le cancer du sein. Il améliore considérablement la cytotoxicité et l'apoptose par rapport aux cytostatiques standards. Ces effets étaient visibles dans diverses lignées cellulaires du cancer du sein et dans des cellules primaires de patients, tant dans des monocouches 2D que dans des sphéroïdes 3D . Cela suggère que this compound pourrait être un agent chimiothérapeutique puissant pour divers traitements des cellules cancéreuses du sein .
Inhibiteur Dual de la Topoisomérase
This compound agit comme un inhibiteur dual de la topoisomérase I/II, induisant efficacement l'apoptose . Cette double inhibition pourrait potentiellement augmenter l'efficacité du médicament dans le traitement du cancer.
Option Thérapeutique Potentielle pour le Cancer du Sein
L'étude suggère également que this compound est un inducteur rapide et puissant de l'apoptose et pourrait devenir une nouvelle option thérapeutique adaptée au cancer du sein à l'avenir .
Nanoplatforme pour la Libération des Médicaments
This compound a été utilisé dans le développement de nanoplatformes pour la libération des médicaments dans le milieu cancéreux . Les systèmes de nanovecteurs chargés en topotecan ont montré une pharmacocinétique, une biocompatibilité, une capacité de ciblage tumoral et une stabilité supérieures par rapport au topotecan sous sa forme native .
Réduction de la Toxicité Systémique et Lutte Contre la Résistance aux Médicaments
L'utilisation de this compound dans les systèmes nanotechnologiques joue un rôle essentiel dans la réduction de la toxicité systémique et la lutte contre la résistance aux médicaments . Cela pourrait potentiellement améliorer l'efficacité des traitements contre le cancer.
Amélioration de la Biodisponibilité et de la Rétention dans les Organes Cibles
Pour augmenter le transport du topotecan vers le système lymphatique, un conduit principal pour les métastases cancéreuses, et améliorer encore la biodisponibilité et la rétention du topotecan dans les organes cibles tels que les poumons et le cerveau, un groupe de recherche a formulé des nanoparticules polymériques chargées en topotecan .
Mécanisme D'action
Target of Action
Topotecan-d6, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair . The primary cytotoxic lesions in cancer cells result from collisions between the trapped topoisomerase I-DNA complexes and replication forks .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication and repair. By inhibiting topoisomerase I, this compound disrupts the normal function of these pathways, leading to DNA damage and cell death .
Pharmacokinetics
This compound, like Topotecan, is water-soluble . It has a bioavailability of 31.4% in humans . It is metabolized in the liver and has an elimination half-life of 2–3 hours . It is excreted through the kidneys . The risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, disruption of cell cycle progression, and induction of apoptosis . It has been observed that this compound reduces cellular proliferation and induces apoptosis in cancer cells .
Action Environment
Environmental factors such as the nature and toxicities of prior therapy and renal function can influence the action, efficacy, and stability of this compound . For instance, patients with renal impairment or those who have undergone prior myelosuppressive chemotherapy may be at a higher risk for hematologic toxicities . Therefore, pretreatment assessment of these factors should assist the clinician in preventing complications caused by the myelosuppressive effects of this compound therapy .
Safety and Hazards
Orientations Futures
Metronomic chemotherapy (MC) based on single agent topotecan or a combination of topotecan and cyclophosphamide (CyTo regimen) in advanced, pretreated ovarian cancer demonstrated a clinically meaningful activity and good safety profile . The MC provided a clinical benefit in the majority of treated patients, with fewer than 15% not benefitting from this treatment . This analysis established the CyTo regimen as the preferred MC to be evaluated in a phase II clinical trial currently under construction .
Analyse Biochimique
Biochemical Properties
Topotecan-d6, like its parent compound topotecan, plays a significant role in biochemical reactions. It interacts with human topoisomerase I, a crucial enzyme involved in DNA replication and transcription . The interaction between this compound and topoisomerase I stabilizes the cleavable complex, reducing the religation rate .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with DNA replication and transcription, leading to cell death . The stalled complex then collides with the progression of the replication fork, producing lethal double strand DNA breaks .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the DNA-topoisomerase I complex, inhibiting the religation process and leading to DNA breaks . This interaction keeps the catalytic residue Lys532 far from the DNA, making it unable to participate in the religation reaction .
Temporal Effects in Laboratory Settings
Studies on topotecan have shown that it induces structural and dynamical effects on the DNA-topoisomerase I complex .
Metabolic Pathways
Topotecan, the parent compound, is known to undergo metabolism by Cytochrome P450 and other enzymes .
Propriétés
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-DPZAMXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649450 | |
| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044904-10-0 | |
| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


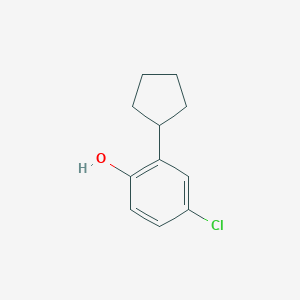

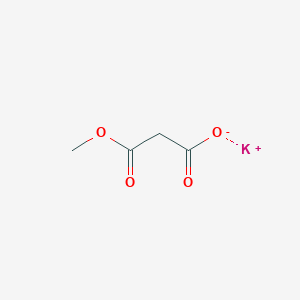
![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
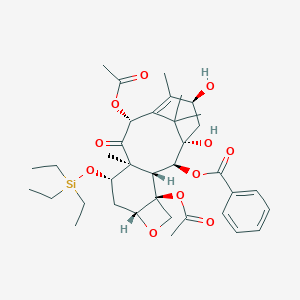
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)

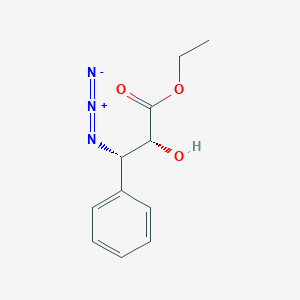

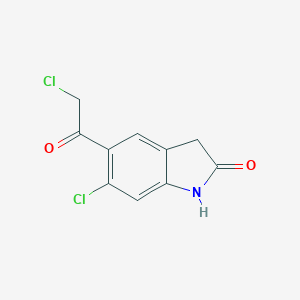
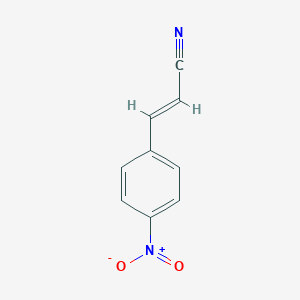
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)


